Maximin 77

Peptide Engineering Targeted Antimicrobials Hemolysis Reduction

Maximin 77 is a 25-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) first isolated from the brain homogenate of the Chinese red-belly toad, Bombina maxima. It belongs to the maximin peptide superfamily, a diverse group of amphibian host-defense peptides characterized by broad-spectrum antimicrobial activity.

Molecular Formula
Molecular Weight
Cat. No. B1577429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaximin 77
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maximin 77 Procurement Guide: Sourcing the Brain-Derived Bombina maxima Antimicrobial Peptide


Maximin 77 is a 25-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) first isolated from the brain homogenate of the Chinese red-belly toad, Bombina maxima [1]. It belongs to the maximin peptide superfamily, a diverse group of amphibian host-defense peptides characterized by broad-spectrum antimicrobial activity [1]. The mature peptide sequence is GIGGALLSAGKSALKGLAKGLAEHL-NH₂ (MW: 2331.76 Da) [2]. Maximin 77 is reported to possess antibacterial and antifungal activities and serves as a wild-type backbone for engineered, species-targeted antimicrobial fusion peptides with reduced hemolytic profiles [3].

Why Maximin 77 Cannot Be Replaced by Just Any Maximin: A Procurement Risk Analysis


Within the maximin peptide family, sequence variations of even a single residue can drastically alter antimicrobial spectrum, potency, and hemolytic profile [1]. For example, closely related peptides such as Maximin 41 (Maximin 45 family) exhibit MIC values against S. aureus ranging broadly from 4.7 to 75 µg/mL, depending on the specific variant [2]. Moreover, the wild-type Maximin 77 backbone (GIGGALLSAG...) has been specifically identified in a 2024 patent application (US20240254175A1) as a preferred scaffold for generating non-hemolytic, species-targeted fusion peptides against Cutibacterium acnes, a property not transferable to its homologous maximin counterparts without re-engineering [3]. Therefore, generic substitution within this class without matching precise sequence, source (brain vs. skin), and functional profile risks invalidating experimental outcomes.

Quantitative Differentiation of Maximin 77: Head-to-Head Comparison Data


Maximin 77 as a Preferred Scaffold for Low-Hemolytic Fusion Peptide Engineering

The wild-type Maximin 77 sequence serves as the active killing domain in the patented fusion peptide BMBN-7. In the patent US20240254175A1, the fusion construct (ERNNF-GGG-GIGGALLSAGESALKGLAKGLAEHFAN) demonstrated negligible hemolytic activity against human erythrocytes while maintaining potent bactericidal activity against C. acnes [1]. This contrasts sharply with native Maximin 77 and many other peptides in the maximin family (e.g., Maximin H3, Maximin H7), which are explicitly documented to possess strong hemolytic activity against human red blood cells . The patent data indicates that the Maximin 77 backbone, when appropriately modified, achieves a selectivity profile not attainable with other native maximin sequences under the same assay conditions.

Peptide Engineering Targeted Antimicrobials Hemolysis Reduction Fusion Peptides

Narrow-Spectrum Gram-Positive Bias of Maximin 77 vs. Broad-Spectrum Maximin Homologs

Maximin 77 demonstrates activity specifically against Gram-positive bacteria (S. aureus MIC: 18.8 µg/mL) [1]. In contrast, closely related maximin homologs such as Maximin 41 (Maximin 45 family) exhibit broad-spectrum activity extending to Gram-negative bacteria and fungi (S. aureus MIC: 4.7 µg/mL, E. coli MIC: 9.4 µg/mL, B. subtilis MIC: 75 µg/mL) [2]. Similarly, Maximin 78 shows broad-spectrum activity including antifungal effects (S. aureus MIC: 4.7 µg/mL, C. albicans MIC: 37.5 µg/mL, B. subtilis MIC: 37.5 µg/mL) . The narrower spectrum of native Maximin 77 may offer an advantage in microbiome-sparing applications where Gram-negative or fungal off-target effects are undesirable.

Antimicrobial Selectivity Gram-Positive Targeting Spectrum of Activity

Structural Distinctiveness: 25-Residue Backbone with C-Terminal Amidation vs. Canonical 27-Residue Maximins

Maximin 77 is structurally distinct from the canonical maximin prototypes (e.g., Maximin 1, 3, 4, 5). It comprises 25 amino acids with a C-terminal amidation (GIGGALLSAGKSALKGLAKGLAEHL-NH₂) [1], whereas the majority of well-characterized maximins (Maximin 1-8) are 27-residue peptides lacking C-terminal amidation [2]. The shorter length and C-terminal modification alter net charge distribution and helicity, which are known determinants of membrane interaction and protease susceptibility. This structural divergence directly underpins its utility as a distinct scaffold for fusion peptide design, as specifically claimed in patent US20240254175A1, where residues at positions 11, 15, and 19 are systematically varied in the Maximin 77-derived sequence to tune selectivity and reduce hemolysis [3].

Peptide Structure Sequence Alignment C-Terminal Amidation AMP Engineering

Brain-Derived Origin of Maximin 77 vs. Skin-Derived Maximin Counterparts

Maximin 77 was purified and characterized from brain homogenate of Bombina maxima, not from skin secretions [1]. In the seminal proteomics study by Liu et al. (2011), 22 peptides were isolated directly from brain tissue, and Maximin 77 was among the 59 novel AMPs identified from brain cDNA libraries [1]. This contrasts with the majority of well-characterized maximins (Maximins 1-8, 10, 11, and Maximin H peptides), which were initially isolated from skin secretions [2]. The brain-derived origin implies potential functional roles in neuroimmune defense that are distinct from the cutaneous antimicrobial functions of skin-derived maximins. This tissue-specific origin may translate to differences in post-translational processing, local concentration, and interaction partners relevant to CNS infection models.

Tissue-Specific Expression Neuroimmunology Amphibian Antimicrobial Peptides CNS Innate Immunity

Optimal Use Cases for Maximin 77 in Research and Industrial Procurement


Engineering Species-Targeted, Low-Hemolytic Fusion Peptides Using the Maximin 77 Backbone

Maximin 77 is the foundational scaffold in the BMBN-7 fusion peptide construct (SEQ ID NO: 8 in US20240254175A1), which combines a C. acnes quorum-sensing targeting domain with the Maximin 77-derived killing region [1]. The patent demonstrates that strategic substitutions at positions 11, 15, and 19 of the Maximin 77 sequence (e.g., K→E at position 11) can reduce net positive charge and eliminate hemolytic activity while retaining potent, selective bactericidal activity [1]. Industrial researchers developing species-targeted antimicrobial peptides (STAMPs) for cosmetic, pharmaceutical, or medical device applications should prioritize Maximin 77 procurement as the starting material for SAR campaigns focused on improving the therapeutic index.

Investigating CNS Innate Immunity Using Brain-Derived Antimicrobial Peptides

Because Maximin 77 was isolated from brain tissue rather than skin, it serves as a key reagent for neuroimmunology studies examining the role of endogenous AMPs in central nervous system defense [2]. The Liu et al. (2011) study demonstrated that amphibian brains harbor an unexpectedly diverse repertoire of AMPs, with 59 novel sequences identified [2]. Maximin 77 is essential for experiments comparing the antimicrobial profiles of brain-derived vs. skin-derived peptides, or for investigating whether brain-specific AMPs exhibit distinct regulatory mechanisms or pathogen specificities relevant to CNS infections.

Gram-Positive Selective Antimicrobial Screening Panels

Maximin 77 exhibits activity specifically against Gram-positive bacteria (S. aureus MIC: 18.8 µg/mL) with no reported Gram-negative or antifungal activity at standard test concentrations [3]. In contrast, peptides such as Maximin 41 and Maximin 78 demonstrate broad-spectrum activity across Gram-positive, Gram-negative, and fungal targets [4]. This makes Maximin 77 a valuable inclusion in antimicrobial screening panels designed to identify narrow-spectrum, Gram-positive-selective lead compounds, particularly for applications where microbiome preservation is a therapeutic goal.

Structure-Activity Relationship Studies on C-Terminal Amidation in AMPs

Maximin 77 features a C-terminal amidation (-NH₂), a post-translational modification absent in most canonical maximins, which possess free carboxyl termini [3]. C-terminal amidation is known to enhance peptide stability against carboxypeptidase degradation and can influence membrane interaction dynamics. Researchers conducting systematic SAR studies on the role of C-terminal modifications in AMP pharmacology should include Maximin 77 as a representative amidated member of the maximin family, comparing its protease susceptibility, helicity, and bactericidal kinetics against non-amidated homologs like Maximin 1 or Maximin 3 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maximin 77

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.